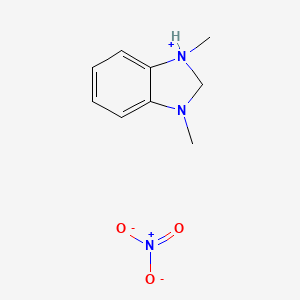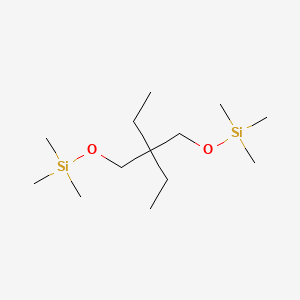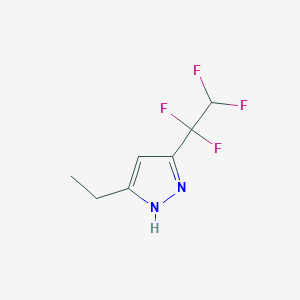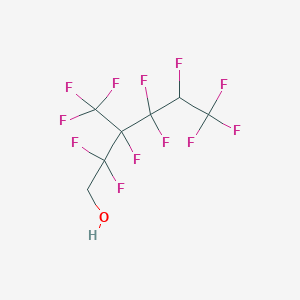
2,2,3,4,4,5,6,6,6-Nonafluoro-3-(trifluoromethyl)hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4,4,5,6,6,6-Nonafluoro-3-(trifluoromethyl)hexan-1-ol is a fluorinated alcohol compound with the molecular formula C7H3F12O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires the use of reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas. The reaction conditions must be carefully controlled to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,4,4,5,6,6,6-Nonafluoro-3-(trifluoromethyl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated ketones, while reduction may produce perfluorinated alkanes.
Scientific Research Applications
2,2,3,4,4,5,6,6,6-Nonafluoro-3-(trifluoromethyl)hexan-1-ol has a wide range of applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2,3,4,4,5,6,6,6-Nonafluoro-3-(trifluoromethyl)hexan-1-ol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The high fluorine content enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of proteins and cell membranes. This can lead to alterations in enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol: Another highly fluorinated alcohol with similar properties but a longer carbon chain.
1,1,1,3,4,4,5,5,5-Nonafluoro-2-(trifluoromethyl)pent-4-ene: A fluorinated alkene with similar fluorine content but different functional groups.
Uniqueness: 2,2,3,4,4,5,6,6,6-Nonafluoro-3-(trifluoromethyl)hexan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group, which imparts distinct reactivity and physical properties compared to other fluorinated compounds.
Properties
CAS No. |
402592-21-6 |
|---|---|
Molecular Formula |
C7H4F12O |
Molecular Weight |
332.09 g/mol |
IUPAC Name |
2,2,3,4,4,5,6,6,6-nonafluoro-3-(trifluoromethyl)hexan-1-ol |
InChI |
InChI=1S/C7H4F12O/c8-2(5(13,14)15)4(11,12)6(16,7(17,18)19)3(9,10)1-20/h2,20H,1H2 |
InChI Key |
DEKXGSJIFAGYPI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


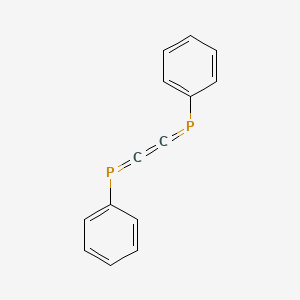
![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)
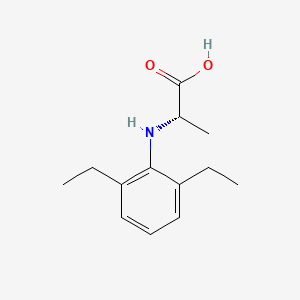
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
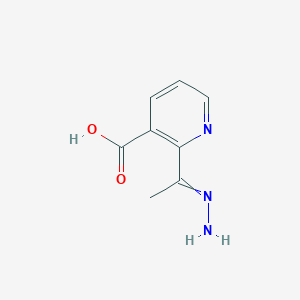
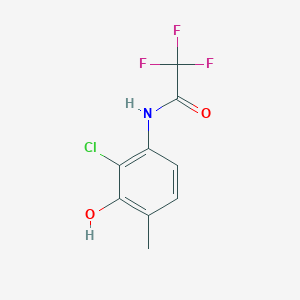
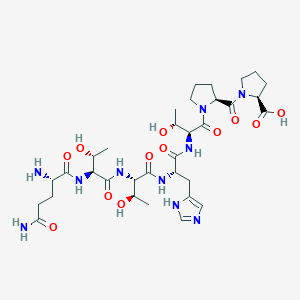
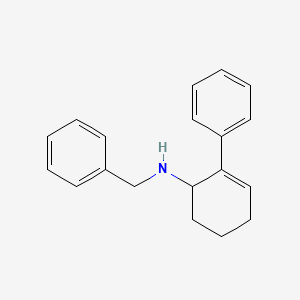
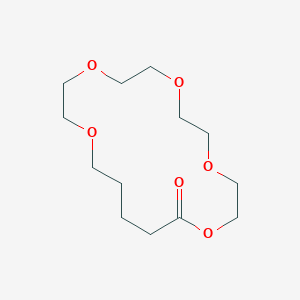
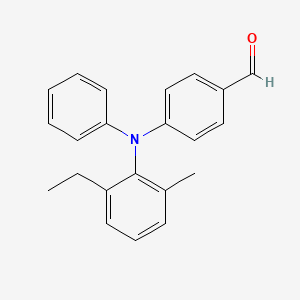
![Tributyl[(tetradecyloxy)methyl]phosphanium bromide](/img/structure/B14241003.png)
